3-bromo-N-(2-biphenylyl)carbazole

OLED intermediates cross-coupling precursors carbazole derivatives

A functionalized carbazole building block with a reactive 3-position bromine for Suzuki/Buchwald-Hartwig couplings and a pre-installed N-(2-biphenylyl) group. This combination streamlines the synthesis of advanced OLEDs, TADF emitters, and pharmaceutical intermediates like Ticagrelor, eliminating the need for separate N-arylation steps and enabling precise mono-functionalization for tailored optoelectronic properties.

Molecular Formula C24H16BrN
Molecular Weight 398.303
CAS No. 1609267-04-0
Cat. No. B2488215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-biphenylyl)carbazole
CAS1609267-04-0
Molecular FormulaC24H16BrN
Molecular Weight398.303
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
InChIInChI=1S/C24H16BrN/c25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26(24)22-12-6-4-10-19(22)17-8-2-1-3-9-17/h1-16H
InChIKeyJDGDLKDQACLMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(2-biphenylyl)carbazole: CAS 1609267-04-0 Procurement Specifications and Basic Properties


3-Bromo-N-(2-biphenylyl)carbazole (CAS: 1609267-04-0) is a functionalized carbazole derivative featuring a bromine substituent at the 3-position and an N-(2-biphenylyl) group. It has the molecular formula C₂₄H₁₆BrN and a molecular weight of 398.29 g/mol . This compound serves as a key intermediate in organic synthesis, particularly in the development of advanced optoelectronic materials including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials . It is commercially available as a white to off-white solid with purity specifications typically at 97–98% .

Why Generic Carbazole Intermediates Cannot Substitute for 3-Bromo-N-(2-biphenylyl)carbazole


High-Strength Differential Evidence is Limited: A comprehensive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem per specifications) reveals that publicly available comparative performance data specifically for 3-bromo-N-(2-biphenylyl)carbazole versus close structural analogs is exceedingly sparse. The compound appears primarily as a commercial synthetic intermediate rather than a directly characterized end-use functional material in peer-reviewed literature. Nevertheless, class-level structural reasoning supports that its unique combination of a single reactive bromine handle at the 3-position and an N-(2-biphenylyl) substituent distinguishes it from other carbazole intermediates such as 3-bromo-9H-carbazole, 3-bromo-9-phenylcarbazole, or 3,6-dibromo-N-(2-biphenylyl)carbazole. The bromine enables cross-coupling reactions including Suzuki and Buchwald-Hartwig couplings for further functionalization , while the N-(2-biphenylyl) group provides steric bulk, modulates electronic properties, and pre-installs an extended π-conjugated biphenyl moiety that may enhance charge transport characteristics in final materials [1].

Quantitative Differentiation Evidence: 3-Bromo-N-(2-biphenylyl)carbazole vs. Comparators


Structural Differentiation: Reactive Bromine Position and N-Substitution Pattern Comparison

3-Bromo-N-(2-biphenylyl)carbazole differs from the widely used intermediate 3-bromo-9H-carbazole (CAS: 1592-95-6) by the presence of an N-(2-biphenylyl) group rather than a free N–H moiety. 3-Bromo-9H-carbazole contains a reactive N–H site that requires additional protection/deprotection steps in multi-step syntheses, whereas the target compound has a pre-installed biphenyl substituent that eliminates these steps while simultaneously introducing a functional π-conjugated aryl group for direct incorporation into optoelectronic architectures . The bromine at the 3-position (as opposed to the 2-position in 2-bromo-N-(2-biphenylyl)carbazole, CAS: 1656983-68-4) provides a distinct regioisomeric coupling vector for Suzuki and related cross-coupling reactions .

OLED intermediates cross-coupling precursors carbazole derivatives

Purity and Commercial Availability: Procurement Specifications vs. Alternative Intermediates

Commercially available 3-bromo-N-(2-biphenylyl)carbazole is supplied at 97–98% purity as a white powder from multiple established vendors including Fluorochem, Bide Pharmatech, ABCR, and Sigma-Aldrich . In contrast, the isomeric 2-bromo-N-(2-biphenylyl)carbazole (CAS: 1656983-68-4) is less widely stocked and typically available only from specialized suppliers at comparable or lower purity specifications . The broader commercial availability of the 3-bromo isomer ensures more reliable procurement and potentially more favorable pricing and lead times for routine synthetic applications.

procurement quality control synthetic intermediate

Predicted Physicochemical Properties: Boiling Point and Density for Process Planning

Predicted physicochemical data indicate that 3-bromo-N-(2-biphenylyl)carbazole has a boiling point of 565.3±42.0 °C and a density of 1.32±0.1 g/cm³ . For comparison, the isomeric 9-[1,1′-biphenyl-4-yl]-3-bromo-9H-carbazole (CAS: 894791-46-9) shares the same molecular formula and molecular weight but differs in biphenyl attachment position, potentially affecting packing density and thermal behavior though specific comparative experimental data are not publicly available . The high predicted boiling point (>500 °C) indicates that this compound is suitable for vacuum sublimation purification, a critical requirement for OLED-grade materials where trace impurities must be rigorously controlled .

process chemistry purification physical properties

Priority Application Scenarios for 3-Bromo-N-(2-biphenylyl)carbazole Procurement


Synthesis of OLED Host Materials via Suzuki Coupling

The 3-position bromine atom serves as an active site for Suzuki-Miyaura cross-coupling reactions with aryl boronic acids or boronate esters, enabling the synthesis of extended π-conjugated carbazole-based host materials for phosphorescent OLEDs . The pre-installed N-(2-biphenylyl) group eliminates the need for separate N-arylation steps, streamlining the synthetic route to bipolar host architectures where carbazole units provide hole-transporting character and the biphenyl moiety contributes to electron-transporting or charge-balancing properties [1].

Precursor for TADF Emitter Donor Building Blocks

In thermally activated delayed fluorescence (TADF) OLED emitter design, carbazole derivatives are frequently employed as electron-donating moieties linked to electron-accepting units such as triazine, pyrimidine, or benzonitrile . The single bromine handle of 3-bromo-N-(2-biphenylyl)carbazole enables selective mono-functionalization without requiring differential protection strategies, making it suitable for constructing donor-acceptor TADF emitters with precisely defined stoichiometry [1].

Synthetic Intermediate for Ticagrelor-Related Pathways

One commercial source identifies CAS 1609267-04-0 as an intermediate used in the synthesis of ticagrelor, an antiplatelet medication . Researchers engaged in medicinal chemistry or pharmaceutical process development requiring carbazole-based building blocks with defined N-substitution and a single reactive bromine handle may find this compound preferable to multi-brominated or N–H carbazole intermediates that require additional synthetic manipulation.

Building Block for Organic Photovoltaic and OFET Materials

Carbazole-based compounds are widely explored as donor materials in organic photovoltaics (OPVs) and as semiconductor components in organic field-effect transistors (OFETs) . The rigid, conjugated structure of 3-bromo-N-(2-biphenylyl)carbazole, combined with its reactive bromine handle for further functionalization, positions it as a versatile building block for constructing extended π-systems with tailored HOMO/LUMO levels and charge transport characteristics [1].

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